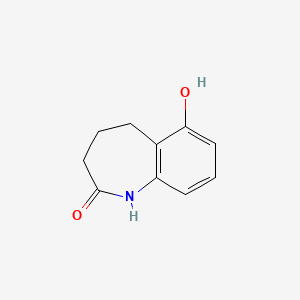

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Übersicht

Beschreibung

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound with the CAS Number: 74887-79-9 . It has a molecular weight of 177.2 and is a powder at room temperature .

Synthesis Analysis

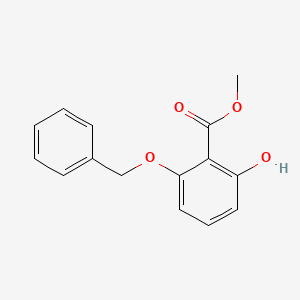

The synthesis of the racemic 6-aryloxymethyl-5-hydroxy-2,3,4,5- [1H]-2-tetrahydrobenzazepin-4-one 2, for evaluation as a muscarinic (M3) antagonist, is described . The compound was prepared from 2,6-dimethyl-1-bromobenzene .Molecular Structure Analysis

The structure of the compound was confirmed by an X-ray crystal structure of its 2- (4-bromophenylsulfonyl) analogue . The InChI Code is 1S/C10H11NO2/c12-9-5-2-4-8-7 (9)3-1-6-10 (13)11-8/h2,4-5,12H,1,3,6H2, (H,11,13) .Chemical Reactions Analysis

The ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime always produces a mixture of two isomers, and 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one as the major product in the mixture of the two possible isomeric benzazepinones .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 177.2 and its InChI Code is 1S/C10H11NO2/c12-9-5-2-4-8-7 (9)3-1-6-10 (13)11-8/h2,4-5,12H,1,3,6H2, (H,11,13) .Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, as a compound within the class of 3-benzazepines, has been explored for its structure-activity relationships, showing notable cytotoxicity to human promyelotic leukaemia HL-60 cells. Compounds within this class have demonstrated the capability to produce radicals, enhance the decay of ascorbic acid in rat brain homogenate, form complexes with DNA, inhibit the multidrug resistance P-glycoprotein efflux pump, and show inhibitory effects against reverse transcriptase of Moloney leukemia. Such findings underline the potential of this compound derivatives in medicinal chemistry for treating various diseases including cancer and viral infections (Kawase, Saito, & Motohashi, 2000).

Pharmacological Significance

The pharmacological landscape of benzazepine derivatives, including this compound, is broad, encompassing areas such as neurology, psychiatry, and oncology. Their interaction with dopamine receptors, as well as their potential effects on cognitive enhancement and the possibility of treating neuronal disorders like Alzheimer's and Parkinson's disease, are of significant interest. These derivatives' unique properties and biological activities highlight their potential as templates for drug development, offering new pathways for treating complex disorders (Braszko, 2010).

Environmental Implications

The environmental presence and fate of benzodiazepine derivatives, including potentially this compound, raise concerns regarding their persistence and transformation in aquatic environments. Studies have focused on the detection, removal efficiency, and identification of transformation products during water treatment processes. These investigations are crucial for understanding the environmental impact of pharmaceuticals and developing effective strategies for their removal from wastewater and surface waters (Kosjek et al., 2012).

Wirkmechanismus

Target of Action

Benzazepine derivatives, to which this compound belongs, are known to have a wide range of biological activities . They can target various proteins and enzymes, influencing numerous physiological processes .

Mode of Action

Benzazepine derivatives are known to interact with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes would depend on the particular target and the structure of the benzazepine derivative .

Biochemical Pathways

Benzazepine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects would depend on the specific pathways and targets involved .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Benzazepine derivatives are known to have a wide range of biological activities, influencing numerous physiological processes . The specific effects would depend on the particular targets and pathways involved .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYNTMTYLLVDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2O)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433105 | |

| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74887-79-9 | |

| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

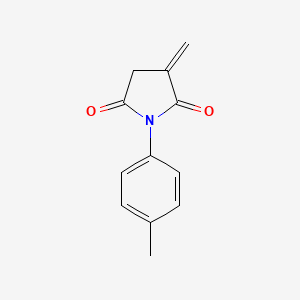

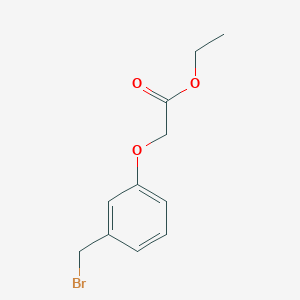

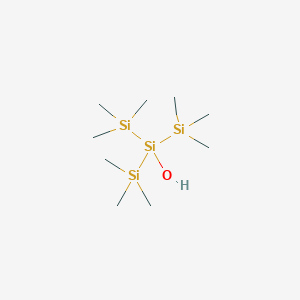

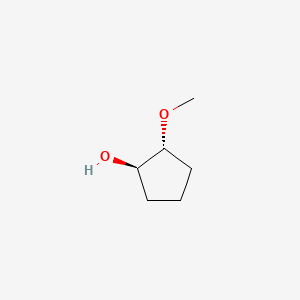

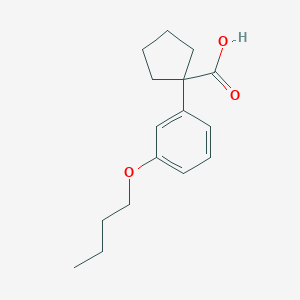

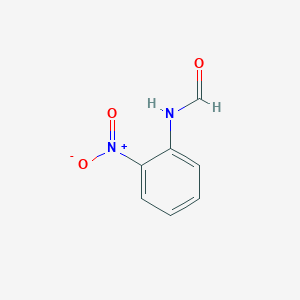

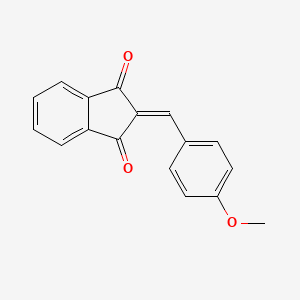

Synthesis routes and methods I

Procedure details

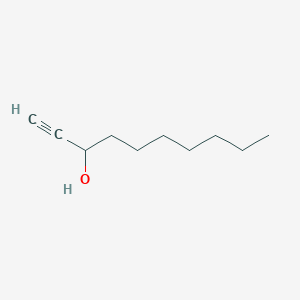

Synthesis routes and methods II

Procedure details

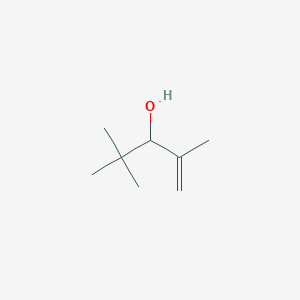

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)